Arnolol
Overview
Description
Arnolol is a beta blocker with the chemical formula C14H23NO3 and a molar mass of 253.342 g·mol−1 . It is primarily used as an antihypertensive agent, meaning it helps lower blood pressure . Beta blockers like this compound work by blocking the effects of adrenaline on the heart, which helps to reduce heart rate and blood pressure.
Preparation Methods
Arnolol can be synthesized through various methods. One common synthetic route involves the reaction of 3-(4-acetamido) phenoxy-1,2 epoxypropane with isopropylamine under the catalysis of carbonic ether gemini surfactants . This method is advantageous because it shortens the reaction time, improves synthetic efficiency, and yields high-purity products . Industrial production methods often involve similar processes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Arnolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions of this compound are less common but can be performed under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include peroxymonosulfate , vanadium , and cobalt . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Arnolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving beta blockers and their interactions with various reagents.
Biology: this compound is studied for its effects on biological systems, particularly its role in blocking beta-adrenergic receptors.
Mechanism of Action
Arnolol exerts its effects by blocking beta-adrenergic receptors, specifically the β1-adrenergic receptor . This action reduces the effects of adrenaline and noradrenaline on the heart, leading to a decrease in heart rate and blood pressure . The molecular targets involved include the β1-adrenergic receptors located in cardiac tissue .
Comparison with Similar Compounds
Arnolol is similar to other beta blockers such as atenolol and propranolol . it has unique properties that distinguish it from these compounds:
Atenolol: Like this compound, atenolol is a beta-1 selective blocker used to manage hypertension and angina. atenolol has a different chemical structure and pharmacokinetic profile.
Propranolol: Propranolol is a non-selective beta blocker, meaning it blocks both β1 and β2 receptors.
These comparisons highlight this compound’s specificity for β1-adrenergic receptors, making it a valuable compound in the treatment of cardiovascular conditions.
Properties
CAS No. |
87129-71-3 |
---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-amino-1-[4-(2-methoxyethyl)phenoxy]-3-methylbutan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-14(2,15)13(16)10-18-12-6-4-11(5-7-12)8-9-17-3/h4-7,13,16H,8-10,15H2,1-3H3 |
InChI Key |
LAWLHMWODZUZJH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N |
Canonical SMILES |
CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-methoxyethylphenoxy)-3-amino-3-methylbutan-2-ol arnolol arnolol fumarate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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